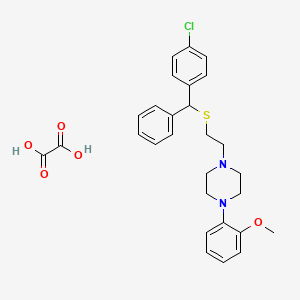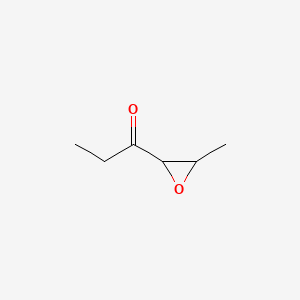
4,5-Epoxyhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Epoxyhexan-3-one is an organic compound characterized by the presence of an epoxy group and a ketone functional group. This compound is known for its reactivity and versatility in various chemical processes. It is used in a range of applications, from synthetic chemistry to industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Epoxyhexan-3-one typically involves the epoxidation of hexan-3-one. One common method is the reaction of hexan-3-one with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid catalysts in fixed-bed reactors can also enhance the efficiency of the epoxidation process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Epoxyhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or carboxylic acids.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The epoxy group can be opened by nucleophiles, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, and thiols.
Applications De Recherche Scientifique
4,5-Epoxyhexan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a reactive diluent in epoxy formulations.
Mécanisme D'action
The mechanism of action of 4,5-Epoxyhexan-3-one involves the reactivity of the epoxy group. The compound can interact with various molecular targets, including enzymes and proteins, leading to the formation of covalent bonds. This reactivity is exploited in the development of enzyme inhibitors and other bioactive molecules.
Comparaison Avec Des Composés Similaires
1,2-Epoxyhexane: Similar in structure but differs in the position of the epoxy group.
Leptospermone: A β-triketone with different functional groups and applications.
Diethyl malonate: Used in similar synthetic applications but lacks the epoxy group.
Uniqueness: 4,5-Epoxyhexan-3-one is unique due to the combination of the epoxy and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
6124-56-7 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-(3-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6-4(2)8-6/h4,6H,3H2,1-2H3 |
Clé InChI |
AYDFAMFONQBYIC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




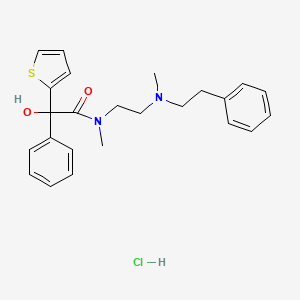
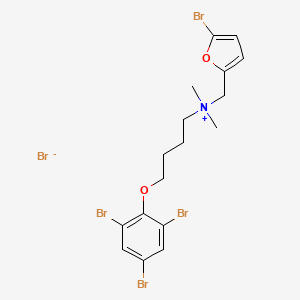

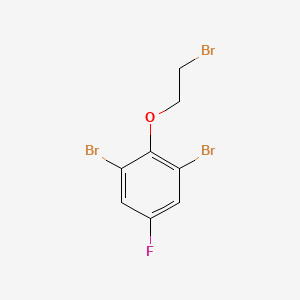
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
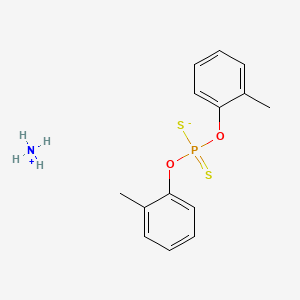
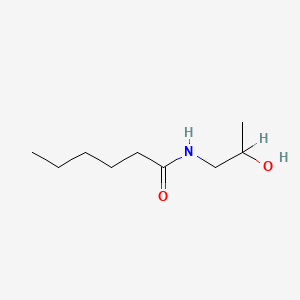
![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)
